N1-(2,4-difluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2,4-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of fluorinated phenyl, thiophene, triazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the 2,4-difluorophenyl moiety: This can be achieved through the fluorination of a suitable phenyl precursor.
Synthesis of the thiophene ring: Thiophene derivatives can be synthesized via cyclization reactions involving sulfur-containing reagents.
Construction of the triazole and thiazole rings: These heterocycles can be formed through cyclization reactions involving hydrazine derivatives and thiourea, respectively.
Coupling reactions: The final compound is assembled through coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(2,4-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and applications.
Triazole derivatives: Compounds containing the triazole ring are known for their biological activity and are used in various medicinal applications.
Fluorinated phenyl compounds: These compounds are valued for their stability and electronic properties.
Uniqueness
N’-(2,4-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts a combination of properties that are not found in simpler compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C18H13F2N5O2S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C18H13F2N5O2S2/c19-10-3-4-13(12(20)8-10)22-17(27)16(26)21-6-5-11-9-29-18-23-15(24-25(11)18)14-2-1-7-28-14/h1-4,7-9H,5-6H2,(H,21,26)(H,22,27) |
InChI Key |
GFFRIJVFPYFIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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